molecular formula C16H19N3O2 B497380 N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957511-98-7

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497380
CAS No.: 957511-98-7
M. Wt: 285.34g/mol
InChI Key: NBOCNWXLNHAGRJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is an organic compound that features a phenyl ring substituted with an acetyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-acetylphenylamine and 3,5-dimethyl-1H-pyrazole.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the acetyl group can yield alcohols or other reduced forms.

    Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Activity: Investigated for potential biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals due to its potential bioactivity.

Industry

    Material Science:

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the dimethyl groups on the pyrazole ring.

    N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Has an additional carbon in the propanamide chain.

Uniqueness

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the acetylphenyl and dimethylpyrazole moieties, which confer specific chemical and biological properties. The dimethyl groups on the pyrazole ring can influence the compound’s steric and electronic properties, potentially enhancing its activity or selectivity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-9-12(2)19(18-11)8-7-16(21)17-15-6-4-5-14(10-15)13(3)20/h4-6,9-10H,7-8H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOCNWXLNHAGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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